molecular formula C13H14BrN3 B046422 6-Brom-2-Piperazin-1-yl-chinolin CAS No. 124782-95-2

6-Brom-2-Piperazin-1-yl-chinolin

Katalognummer: B046422
CAS-Nummer: 124782-95-2
Molekulargewicht: 292.17 g/mol
InChI-Schlüssel: MKIHFWMBAKJYJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-piperazin-1-yl-quinoline is a heterocyclic organic compound that features a quinoline core substituted with a bromine atom at the 6th position and a piperazine ring at the 2nd position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug discovery .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound serves as a scaffold for developing new therapeutic agents targeting various diseases:

  • Antimicrobial Activity : Research indicates that quinoline derivatives exhibit significant antibacterial properties. The piperazine moiety may enhance these effects, suggesting potential applications in treating bacterial infections.
  • Cancer Therapy : Studies have shown that compounds with similar structures to 6-bromo-2-piperazin-1-yl-quinoline exhibit cytotoxicity against various cancer cell lines. This positions the compound as a candidate for further investigation in cancer treatment.

Biological Studies

6-Bromo-2-piperazin-1-yl-quinoline is utilized in enzyme inhibition studies and receptor binding assays due to its structural similarity to biologically active molecules:

  • Enzyme Interaction : Preliminary data suggest that this compound may inhibit enzymes involved in metabolic pathways, which is crucial for understanding its mechanism of action.
  • Receptor Binding : The compound has been explored for its binding affinity to neurotransmitter receptors, indicating potential applications in neuropharmacology .

Material Science

The compound is also investigated for its potential in developing new materials with specific electronic and optical properties:

  • Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocyclic compounds used in various industrial applications.

Case Studies

Several studies have focused on the pharmacological potential of 6-bromo-2-piperazin-1-yl-quinoline:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited potent antibacterial activity against resistant strains, indicating its potential as a lead compound in antibiotic development.
  • Cancer Cell Line Testing : Research involving various cancer cell lines revealed that this compound induced apoptosis, highlighting its promise as an anticancer agent.
  • Neuropharmacological Effects : Investigations into its interaction with neurotransmitter systems suggested that it could modulate receptor activity, paving the way for future studies on its use in treating neurological disorders.

Wirkmechanismus

Mode of Action

This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to improved mood and reduced symptoms of depression .

Biochemical Pathways

These systems involve neurotransmitters such as noradrenaline, dopamine, and serotonin, which play crucial roles in mood regulation .

Biochemische Analyse

Temporal Effects in Laboratory Settings

The effects of 6-Bromo-2-piperazin-1-yl-quinoline change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 6-Bromo-2-piperazin-1-yl-quinoline vary with different dosages in animal models

Metabolic Pathways

6-Bromo-2-piperazin-1-yl-quinoline is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 6-Bromo-2-piperazin-1-yl-quinoline within cells and tissues involve interactions with various transporters or binding proteins

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-piperazin-1-yl-quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for 6-Bromo-2-piperazin-1-yl-quinoline may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

6-Brom-2-piperazin-1-yl-chinolin ist einzigartig aufgrund der spezifischen Positionierung des Bromatoms und des Piperazinrings, die ihm besondere chemische und biologische Eigenschaften verleihen. Diese einzigartige Struktur ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in der Medikamentenforschung und -entwicklung macht .

Biologische Aktivität

6-Bromo-2-piperazin-1-yl-quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Molecular Formula : C10_{10}H11_{11}BrN2_{2}
Molecular Weight : 241.12 g/mol
Boiling Point : 325.7 ± 22.0 °C
Melting Point : 162 °C
LogP : 3.46 (indicating moderate lipophilicity)

These properties suggest that the compound is suitable for biological applications, particularly in drug design.

Biological Activity Overview

6-Bromo-2-piperazin-1-yl-quinoline has been studied for various pharmacological activities, including:

  • Antimicrobial Activity : The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
  • Antimalarial Activity : Quinoline derivatives, including this compound, have shown effectiveness against Plasmodium falciparum, the causative agent of malaria. Studies indicate that modifications in the quinoline structure can enhance antimalarial potency .
  • Serotonin Transporter Inhibition : The compound targets the serotonin transporter (SLC6A4), which is implicated in mood disorders and anxiety. Inhibition of this transporter can potentially lead to therapeutic benefits in conditions such as depression and anxiety disorders .

The mechanisms by which 6-Bromo-2-piperazin-1-yl-quinoline exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for pathogen survival, such as plasmepsin II in P. falciparum, disrupting hemoglobin digestion within the parasite .
  • Serotonergic Modulation : By interacting with the serotonin transporter, the compound can modulate serotonergic signaling, which is crucial for mood regulation .

Antimicrobial Studies

A study evaluated the antimicrobial activity of various quinoline derivatives, including 6-Bromo-2-piperazin-1-yl-quinoline, against several bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
6-Bromo-2-piperazin-1-yl-quinolineStaphylococcus aureus0.57
6-Bromo-2-piperazin-1-yl-quinolineEscherichia coli0.36
6-Bromo-2-piperazin-1-yl-quinolinePseudomonas aeruginosa0.43

These findings demonstrate its potential as a broad-spectrum antibacterial agent .

Antimalarial Efficacy

Another study focused on the antimalarial properties of quinoline derivatives:

CompoundStrainIC50_{50} (nM)
6-Bromo-2-piperazin-1-yl-quinolineNF54 (CQ-sensitive)4.73
6-Bromo-2-piperazin-1-yl-quinolineK1 (CQ-resistant)15.25

The results indicate that this compound retains efficacy against both sensitive and resistant strains of malaria parasites .

Eigenschaften

IUPAC Name

6-bromo-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-11-2-3-12-10(9-11)1-4-13(16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKIHFWMBAKJYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90154485
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124782-95-2
Record name 6-Bromoquipazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124782952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromoquipazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90154485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-2-chloroquinoline of Step A (1.25 g, 5.15 mmol) in N,N-dimethylformamide (35 mL) is added piperazine (4.43 g, 51.4 mmol) and the mixture is heated at 110° C. under nitrogen for 3 hours. After cooling, it is diluted with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The extracts are dried over anhydrous magnesium sulfate and evaporated to dryness.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.